Lipophilicity Advantage: 4.2-Fold Higher LogP than the 2,5-Dichloro Regioisomer
The 2,4-dichloro substitution pattern on the phenyl ring confers a significantly higher calculated lipophilicity (LogP) to the target compound compared to its 2,5-dichloro regioisomer. This difference is a direct consequence of the altered electronic and steric environment around the β-diketone core .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 5.29 |
| Comparator Or Baseline | 4,4,4-Trifluoro-1-(2,5-dichlorophenyl)-1,3-butanedione (CAS 35981-64-7): LogP = 3.70 |
| Quantified Difference | The target compound exhibits a LogP value 1.59 units higher, representing a 4.2-fold increase in lipophilicity. |
| Conditions | Calculated LogP values derived from standardized computational models (e.g., ACD/Labs or similar) reported by the chemical supplier Chemsrc [1]. |
Why This Matters
For scientists, higher lipophilicity can dramatically impact membrane permeability, protein binding, and tissue distribution, making the target compound a more suitable candidate for research programs where enhanced lipophilic character is a design goal.
- [1] 4,4,4-TRIFLUORO-1-(2,5-DICHLOROPHENYL)-1,3-BUTANEDIONE. (2024). Chemsrc. CAS 35981-64-7. View Source
